molecular formula C10H4N6 B13099243 [2,2'-Bipyrimidine]-5,5'-dicarbonitrile

[2,2'-Bipyrimidine]-5,5'-dicarbonitrile

Katalognummer: B13099243
Molekulargewicht: 208.18 g/mol
InChI-Schlüssel: YGLWHONNDWBSKV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[2,2’-Bipyrimidine]-5,5’-dicarbonitrile: is an organic compound that belongs to the class of bipyrimidines. It is characterized by the presence of two pyrimidine rings connected at the 2,2’ positions, with nitrile groups attached at the 5,5’ positions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of [2,2’-Bipyrimidine]-5,5’-dicarbonitrile typically involves the Ullmann coupling reaction of 2-iodopyrimidines. This reaction is catalyzed by copper and proceeds under specific conditions to yield the desired bipyrimidine derivative . The reaction can be represented as follows:

2C4H3IN2CuC8H4N4+2HI2 \, \text{C}_4\text{H}_3\text{IN}_2 \xrightarrow{\text{Cu}} \text{C}_8\text{H}_4\text{N}_4 + 2 \, \text{HI} 2C4​H3​IN2​Cu​C8​H4​N4​+2HI

Industrial Production Methods: While specific industrial production methods for [2,2’-Bipyrimidine]-5,5’-dicarbonitrile are not extensively documented, the Ullmann coupling reaction remains a fundamental approach. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial for scaling up the production process .

Analyse Chemischer Reaktionen

Types of Reactions: [2,2’-Bipyrimidine]-5,5’-dicarbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Wissenschaftliche Forschungsanwendungen

Chemistry: In coordination chemistry, [2,2’-Bipyrimidine]-5,5’-dicarbonitrile serves as a bridging ligand, forming complexes with metal ions. These complexes exhibit unique electronic and magnetic properties, making them valuable in the study of coordination compounds .

Biology and Medicine:

Industry: In the industrial sector, [2,2’-Bipyrimidine]-5,5’-dicarbonitrile is investigated for its role in the development of redox flow batteries. Its stability and redox properties make it a promising candidate for energy storage solutions .

Wirkmechanismus

The mechanism of action of [2,2’-Bipyrimidine]-5,5’-dicarbonitrile primarily involves its ability to coordinate with metal ions. The nitrogen atoms in the pyrimidine rings act as donor sites, forming stable complexes with various metal ions. These complexes can exhibit unique electronic, magnetic, and catalytic properties, depending on the metal ion and the coordination environment .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: [2,2’-Bipyrimidine]-5,5’-dicarbonitrile is unique due to the presence of nitrile groups at the 5,5’ positions, which can participate in various chemical reactions, enhancing its versatility in synthetic and coordination chemistry .

Eigenschaften

Molekularformel

C10H4N6

Molekulargewicht

208.18 g/mol

IUPAC-Name

2-(5-cyanopyrimidin-2-yl)pyrimidine-5-carbonitrile

InChI

InChI=1S/C10H4N6/c11-1-7-3-13-9(14-4-7)10-15-5-8(2-12)6-16-10/h3-6H

InChI-Schlüssel

YGLWHONNDWBSKV-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C=NC(=N1)C2=NC=C(C=N2)C#N)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.